
1,6-Hexanediol ethoxylate diacrylate
Overview
Description
1,6-Hexanediol ethoxylate diacrylate (HEDA) is a bifunctional acrylate monomer with the molecular formula C₁₆H₂₆O₆ and a molecular weight of 314.37 g/mol . It features two acrylate groups linked via a hexanediol backbone modified with ethoxylate (ethylene oxide) units, introducing ether linkages that enhance polarity and flexibility . HEDA is widely used as a crosslinker in polymer monoliths for high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC), where its dipole-dipole interactions improve separation of polar analytes like phenyl-urea herbicides (recovery >91%, detection limits <0.1 ng/mL) . It is also employed in 3D printing resins and UV-curable coatings due to its balanced reactivity and viscosity .
Preparation Methods
1,6-Hexanediol ethoxylate diacrylate is typically synthesized through the esterification of 1,6-hexanediol with acrylic acid in the presence of a catalyst. The process involves the following steps :
Reactants: 1,6-Hexanediol, acrylic acid, solid superacid catalyst, hydroquinone (as a polymerization inhibitor), hypophosphorous acid, and cyclohexane.
Reaction Conditions: The mixture is stirred and heated slowly to a temperature range of 70-80°C, maintaining a steam pressure of about 0.5 Mpa. The reaction is continued at 80-91°C for 9-11 hours.
Post-Reaction: After the reaction, the esterification acid value is checked, and the product is obtained after necessary purification steps.
Chemical Reactions Analysis
Radical Polymerization
The compound undergoes addition polymerization via free-radical mechanisms, forming crosslinked polymer networks. Key findings include:
Critical factors influencing polymerization :
-
Initiators : Peroxides or azo compounds (e.g., AIBN) at 60–80°C .
-
Inhibition : NaHSO/CuSO reduces premature polymerization during synthesis by scavenging radicals, enabling safer handling .
-
Kinetics : Prolonged heating (>90 min) at 90°C induces undesired polymerization, reducing yields by 5–7% .
Polymer properties :
-
High crosslink density enhances hardness (Shore D >80) and thermal stability (T ~120°C) .
-
Ethoxylate groups improve flexibility compared to non-ethoxylated analogs .
Side Reactions and Mitigation
Observed challenges :
-
Acid-catalyzed degradation : Excess H promotes ester hydrolysis, necessitating neutralization with 5% NaHCO post-synthesis .
-
Thermal decomposition : Prolonged heating above 110°C triggers acrylate group cleavage, forming volatile aldehydes .
Mitigation strategies :
Issue | Solution | Outcome |
---|---|---|
Hydrolysis | Rapid cooling post-reaction | Preserves ester bonds |
Radical accumulation | Inhibitor cocktails | Extends shelf life |
Equipment corrosion | Non-metallic reactors | Reduces Fe contamination |
Comparative Reactivity
Functional group analysis :
Group | Reactivity | Applications |
---|---|---|
Acrylate double bonds | High (radical addition) | UV-curable coatings |
Ethoxylate chains | Moderate (H-bonding) | Hydrogel fabrication |
Terminal hydroxyls | Low (esterification) | Post-polymerization modification |
Scientific Research Applications
1,6-Hexanediol ethoxylate diacrylate is a diacrylate ester of ethoxylated 1,6-hexanediol that is utilized in the production of polymers. It is known for enhancing adhesion, hardness, abrasion resistance, and heat resistance of materials. this compound can be used in a variety of applications, including polymer synthesis, adhesives and sealants, coatings and inks, drug delivery, and sensing and photonics.
Applications
- Polymer Synthesis It is used as a monomer to produce various polymers, including poly(1,6-hexanediol diacrylate)-based polymer microspheres and bifunctional microcapsules. It can also be used as a cross-linker to prepare alkyl methacrylate monoliths for efficient separation of polar small molecules .
- Adhesives and Sealants It enhances adhesion, hardness, and resistance properties in adhesives and sealants.
- Coatings and Inks It improves the performance of alkyd coatings, elastomers, photopolymers, and inks . It is particularly useful in ultraviolet light cure applications .
- Drug Delivery Resulting polymers can be used in drug delivery systems because of their biocompatibility and controlled release properties.
- Sensing and Photonics When embedded with nanoparticles, these polymers find applications in sensing and photonics.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation It reacts with strong oxidizing agents and may form explosive peroxides.
- Reduction It may react exothermically with reducing agents, releasing gaseous hydrogen.
- Polymerization It can undergo addition polymerization reactions, often initiated by free radicals.
- Substitution The hydroxyl groups in the compound can participate in substitution reactions, forming esters and ethers.
Mechanism of Action
The mechanism of action of 1,6-Hexanediol ethoxylate diacrylate involves its ability to act as a crosslinking agent between polymer chains . This crosslinking enhances the mechanical properties of the resulting polymers, such as their strength, flexibility, and resistance to environmental factors. The compound’s acrylic functionality allows it to undergo the Michael reaction with amines, which is particularly useful in epoxy chemistry .
Comparison with Similar Compounds
1,6-Hexanediol Diacrylate (HDDA)
- Structure and Properties :
- Applications :
- Performance Comparison: HEDA exhibits superior permeability and column efficiency (14,800 plates/m) in chromatographic monoliths compared to HDDA-based systems . HDDA’s lower molecular weight enables higher crosslinking density but reduced flexibility .
Property | HEDA | HDDA |
---|---|---|
Molecular Weight | 314.37 g/mol | 226.27 g/mol |
Polarity | High (ether linkages) | Moderate |
Reactivity | Moderate | High |
Key Application | HPLC monoliths, 3D printing | UV coatings, adhesives |
Ethylene Glycol Dimethacrylate (EDMA)
- Structure and Properties :
- Contains methacrylate groups (less reactive than acrylates) and shorter ethylene glycol chains.
- Performance Comparison: HEDA achieves higher monomer conversion rates (due to acrylate reactivity) and better column efficiency in chromatographic applications . EDMA-based monoliths show lower porosity and permeability, limiting separation efficiency .
1,6-Hexanediol Dimethacrylate (HDDMA)
- Structure and Properties :
- Methacrylate groups reduce reactivity compared to HEDA’s acrylate terminals.
- Performance Comparison: HEDA outperforms HDDMA in polymer monoliths, with 30% higher monomer conversion and superior mechanical stability . HDDMA’s slower polymerization kinetics result in incomplete network formation .
Bisphenol A Ethoxylate Diacrylate (BEDA)
- Structure and Properties: Contains aromatic rings from bisphenol A, offering rigidity and thermal stability.
- Performance Comparison: HEDA provides better flexibility and polarity, making it ideal for polar analyte separation . BEDA’s aromatic structure increases hydrophobicity, suited for nonpolar separations .
Polyethylene Glycol Diacrylate (PEGDA)
- Structure and Properties :
- Features ethylene oxide (EO) units, enhancing hydrophilicity and flexibility.
- Performance Comparison: HEDA strikes a balance between polarity and crosslinking density, whereas PEGDA’s high EO content may reduce mechanical strength in monoliths . PEGDA is preferred in hydrogels and biomedical applications due to biocompatibility .
Key Research Findings
- Chromatographic Performance: HEDA-based monoliths achieve 14,800 plates/m efficiency for uracil, surpassing EDMA (9,200 plates/m) and HDDMA (10,500 plates/m) .
- Synthetic Advantages: HEDA’s ethoxylate groups improve porogen compatibility (e.g., 1-propanol/BDO mixtures) and dipole interactions, critical for polar compound retention .
- 3D Printing : HEDA’s moderate viscosity and reactivity enable precise digital light processing (DLP), outperforming HDDA in print resolution .
Biological Activity
1,6-Hexanediol ethoxylate diacrylate (HEDA) is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of HEDA, focusing on its applications, interactions with biological systems, and relevant research findings.
This compound is a diacrylate ester derived from 1,6-hexanediol and ethylene oxide. Its structure allows it to participate in polymerization reactions, making it useful as a cross-linking agent in various polymeric materials. The compound typically exhibits low toxicity and is considered safe for use in many applications, including biomedical fields .
Biological Applications
HEDA has been utilized in several biological contexts, particularly in the development of biomaterials and drug delivery systems. Its ability to form hydrogels through photopolymerization has made it a candidate for applications such as tissue engineering and controlled drug release.
Case Studies and Research Findings
- Tissue Engineering : HEDA has been employed in creating scaffolds for tissue engineering. Studies indicate that scaffolds made from HEDA support cell adhesion and proliferation, making them suitable for regenerative medicine applications .
- Drug Delivery Systems : Research has demonstrated that HEDA-based hydrogels can be used for sustained release of therapeutic agents. For instance, implants made from HEDA have shown effective release profiles for both small molecules and proteins, suggesting potential for ocular drug delivery systems .
- Biomolecular Condensates : HEDA has been reported to interfere with weak hydrophobic interactions that characterize liquid biomolecular condensates. This property allows researchers to study the phase behavior of proteins and RNA in cellular environments . Specifically, HEDA dissolves liquid condensates while leaving solid ones intact, providing insights into the dynamics of cellular organization.
Comparative Analysis of Biological Activity
The following table summarizes key studies highlighting the biological activity of HEDA compared to other compounds:
The biological activity of HEDA can be attributed to its ability to form cross-linked networks that mimic extracellular matrices (ECMs). This structural similarity facilitates cellular interactions essential for tissue regeneration and repair. Additionally, the presence of hydroxyl groups allows HEDA to engage in hydrogen bonding with biomolecules, enhancing its compatibility with biological tissues .
Safety Profile
HEDA is generally regarded as having low toxicity; however, it may cause irritation to the respiratory tract or mucous membranes upon exposure. Safety assessments highlight its suitability for biomedical applications, provided that proper handling protocols are followed .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,6-hexanediol ethoxylate diacrylate (HEDA), and how do reaction conditions influence purity and yield?
HEDA is synthesized via acrylation of 1,6-hexanediol (1,6-HDO) with acrylic acid or its derivatives. Common methods include:
- Direct acrylation : Using acrylic acid with acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–90°C) to minimize side reactions like oligomerization .
- Ethoxylation followed by acrylation : 1,6-HDO is first ethoxylated with ethylene oxide to introduce ethoxy groups, then acrylated to form HEDA. Ethoxylation degree (e.g., tri-ethoxylated vs. di-ethoxylated) impacts solubility and crosslinking efficiency .
Key considerations : Inhibitors like hydroquinone (100 ppm) are added to prevent premature polymerization . Purity (>80% technical grade vs. >99% analytical grade) depends on post-synthesis purification (e.g., vacuum distillation) .
Q. Which analytical techniques are most effective for characterizing HEDA’s structural and physicochemical properties?
- Gas Chromatography (GC) : Quantifies residual monomers and verifies ethoxylation degree using retention times calibrated against standards .
- NMR/FTIR : Confirms acrylate group incorporation (e.g., C=O stretch at 1720 cm⁻¹ in FTIR) and ethoxylation patterns (¹H NMR peaks at δ 3.5–4.2 ppm for ethylene oxide units) .
- Density/refractive index : Critical for formulation consistency (e.g., 1.01 g/mL at 25°C; n²⁰/D = 1.456) .
Q. What are the primary applications of HEDA in polymer science, and how do its properties enable these uses?
- UV-curable coatings : Acts as a crosslinker due to its bifunctional acrylate groups, providing high cure speed and mechanical stability. Ethoxylation enhances compatibility with polar substrates .
- Monolithic sorbents : Polymerized into porous structures for solid-phase extraction (SPE) of herbicides (e.g., phenylureas) with >91% recovery rates in water samples .
- 3D printing resins : Low viscosity (~5–8 cP) and rapid radical polymerization make it suitable for stereolithography (SLA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity and safety data for HEDA?
Discrepancies arise from:
- Grade variability : Technical-grade HEDA (80% purity) contains impurities (e.g., inhibitors like MEHQ), whereas analytical-grade (>99%) may exhibit different hazard profiles .
- Exposure routes : Inhalation risks are higher than dermal absorption due to volatile byproducts during polymerization .
Methodological recommendations : - Conduct tiered toxicity assays (e.g., OECD 439 for skin irritation) using purified HEDA.
- Compare results against Safety Data Sheets (SDS) from multiple suppliers to identify batch-specific risks .
Q. What strategies optimize HEDA-based monoliths for high-efficiency extraction of polar analytes?
Key parameters from SPE studies :
- Porosity control : Adjust crosslinking density by varying HEDA-to-porogen ratios (e.g., 40:60 HEDA:porogen yields 50 nm pores).
- Surface modification : Embed TiO₂ nanoparticles (1–5 wt%) to enhance hydrophilicity and analyte adsorption.
- Validation : Use spike-recovery tests with LC-MS/MS to achieve detection limits <0.1 ng/mL for herbicides like fluometuron.
Q. How does ethoxylation degree impact HEDA’s performance in hybrid UV-curing systems?
Comparative studies on tri-ethoxylated vs. non-ethoxylated HEDA reveal:
- Flexibility : Tri-ethoxylated HEDA reduces glass transition temperature (T₉) by 15–20°C, improving crack resistance in coatings .
- Cure kinetics : Ethoxylation slows polymerization due to steric hindrance, requiring higher photoinitiator concentrations (e.g., 3 wt% BAPO vs. 2 wt% for non-ethoxylated) .
Experimental design : Use photo-DSC to track exothermic peaks and FTIR to monitor acrylate conversion rates (>95% target) .
Q. What computational methods predict HEDA’s behavior in nanoscale applications (e.g., UV nanoimprint lithography)?
Molecular dynamics (MD) simulations (e.g., using GROMACS):
- Filling efficiency : HEDA’s low molecular weight (356.45 g/mol) enables faster trench-filling in 2–3 nm molds compared to bulkier acrylates like TMPTA .
- Crosslinking accuracy : Simulate radical propagation kinetics to optimize UV dose for defect-free patterning .
Q. Data Contradiction Analysis
Q. Why do reported densities and refractive indices for HEDA vary across studies?
Variations stem from:
- Ethoxylation heterogeneity : Commercial HEDA may contain mixed ethoxylation degrees (e.g., n = 1–3 EO units), altering bulk properties .
- Measurement conditions : Ensure temperature control (25°C ± 0.1°C) and calibrate instruments with NIST-traceable standards .
Q. How can conflicting data on HEDA’s thermal stability be reconciled?
Properties
IUPAC Name |
2-[6-(2-prop-2-enoyloxyethoxy)hexoxy]ethyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c1-3-15(17)21-13-11-19-9-7-5-6-8-10-20-12-14-22-16(18)4-2/h3-4H,1-2,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNDOUZTMKUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCCCCCOCCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294645 | |
Record name | Diethoxylated hexanediol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84170-27-4, 226722-38-9 | |
Record name | Ethoxylated 1,6-hexanediol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84170-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethoxylated hexanediol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226722-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-1,6-hexanediylbis[.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethoxylated hexanediol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 1,1'-[1,6-hexanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α,α'-1,6-hexanediylbis[ω-[(1-oxo-2-propen-1-yl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.